2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural architecture consisting of a phenolic backbone substituted with both a methyl group and a hydroxycyclobutyl amino substituent. The compound belongs to the class of phenolic compounds, which are characterized by the presence of a hydroxyl group attached to an aromatic hydrocarbon ring. Additionally, it can be classified as an aromatic amine due to the presence of the amino group attached to the aromatic ring system.
The structural features of this compound reveal a cyclobutyl moiety linked to an aromatic ring, which is essential for its chemical reactivity and biological interactions. The compound's structure demonstrates the integration of a four-membered saturated ring bearing a hydroxyl substituent in the trans configuration relative to the amino linkage. This spatial arrangement contributes significantly to the compound's stereochemical properties and potential biological activity.
The aromatic portion of the molecule consists of a benzene ring bearing both a phenolic hydroxyl group and a methyl substituent in the para position relative to each other. The amino linkage connects the cyclobutyl moiety to the aromatic system at the ortho position relative to the phenolic hydroxyl group. This specific substitution pattern creates a unique chemical environment that influences both the compound's physical properties and its potential for chemical transformations.
Properties
IUPAC Name |
2-[[(1R,2R)-2-hydroxycyclobutyl]amino]-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-2-4-11(14)9(6-7)12-8-3-5-10(8)13/h2,4,6,8,10,12-14H,3,5H2,1H3/t8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWIMIUPTHGAJE-PSASIEDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)N[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- m-Cresol (3-methylphenol) serves as the aromatic phenol precursor.
- trans-2-Hydroxycyclobutylamine or its derivatives act as the amination source.
- Other reagents include formaldehyde, sodium triacetoxyborohydride, alkyl nitrites, and various catalysts for selective functional group transformations.
Reaction Conditions and Catalysts
- The amination reaction is typically conducted under controlled temperature and pressure conditions, often in an autoclave to maintain optimal reaction parameters.
- Hydrogenation and nitrosation steps may be involved, with hydrogen pressures ranging from 0.1 to 0.5 MPa.
- Solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO) are used to enhance solubility and reaction rates.
- Catalysts commonly include alkali metal hydroxides (e.g., sodium hydroxide, lithium hydroxide) for hydrolysis and amination steps, as well as metal catalysts such as platinum or nickel for catalytic hydrogenation when required.
Stepwise Synthesis Procedure
- Step 1: Nitrosation of m-Cresol Derivative
- The aromatic amine precursor is generated via nitrosation, introducing a nitroso group at the amino site.
- Step 2: Amination with trans-2-Hydroxycyclobutylamine
- The nitroso intermediate reacts with trans-2-hydroxycyclobutylamine under basic conditions to form the target amino-phenol compound.
- Step 3: Reduction and Purification
- Catalytic reduction may be employed to ensure complete conversion to the amine.
- The product is isolated by extraction using solvents such as ethyl acetate or toluene, followed by concentration under reduced pressure.
- Recrystallization from appropriate solvents ensures high purity.
Reaction Parameters and Optimization
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Reaction Temperature | 0 °C to boiling point of solvent | Preferably 5 °C to 80 °C |
| Reaction Time | 10 to 15 hours | Until substantial completion |
| Hydrogen Pressure | 0.1 to 0.5 MPa | For hydrogenation steps |
| Solvents | Methanol, ethanol, DMSO, ethyl acetate | Alcohol solvents preferred for solubility |
| Catalysts | Sodium hydroxide, lithium hydroxide, platinum, nickel | Alkali metal hydroxides for hydrolysis; metal catalysts for reduction |
| pH during Hydrolysis | 12 to 13 | Adjusted with alkali hydroxides |
Purification Techniques
- Liquid-liquid extraction : Separation of organic and aqueous layers to remove impurities.
- Concentration under reduced pressure : To isolate the compound from solvents.
- Recrystallization : Using solvents such as ethanol or methanol to obtain pure crystalline product.
- Salt formation : The compound can be isolated as a salt (e.g., hydrochloride) by acidification of the aqueous layer to improve stability and handling.
Representative Data from Patent Literature
A patent (WO2005047296A1) describes a process involving:
- Bromination with alkyl nitrite.
- Introduction of methyl groups at specific positions using formaldehyde and sodium triacetoxyborohydride.
- Use of alkali metal hydroxides like lithium hydroxide for hydrolysis at pH 12-13.
- Extraction with solvents such as toluene, ethyl acetate, or isopropyl acetate.
- Reaction times around 10-15 hours at temperatures between 0 °C and solvent boiling points.
- Catalytic reduction in the presence of platinum or nickel catalysts if needed.
- Isolation of the compound or its salts by aqueous extraction, concentration, and acid addition (e.g., hydrochloric acid) for salt formation.
Summary Table of Preparation Method Features
| Aspect | Details |
|---|---|
| Starting Material | m-Cresol (3-methylphenol) |
| Amination Source | trans-2-Hydroxycyclobutylamine |
| Key Reagents | Formaldehyde, alkyl nitrites, sodium triacetoxyborohydride |
| Catalysts | Alkali metal hydroxides (LiOH, NaOH), Pt or Ni (for reduction) |
| Solvents | Methanol, ethanol, DMSO, ethyl acetate, toluene |
| Reaction Conditions | 0–80 °C, 10–15 hours, H2 pressure 0.1–0.5 MPa (if hydrogenation) |
| pH | Basic, ~12–13 during hydrolysis |
| Purification | Extraction, concentration under reduced pressure, recrystallization, salt formation |
| Product Form | Free base or hydrochloride salt |
Additional Notes
- The synthesis requires careful control of stereochemistry to preserve the trans configuration on the cyclobutyl ring.
- Use of autoclaves or pressure reactors is common to maintain precise temperature and pressure conditions for optimal yields.
- Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to monitor reaction progress and purity.
- The compound is commercially available from reputable suppliers, indicating established synthetic routes.
This detailed synthesis overview provides a professional and authoritative guide to the preparation of 2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol, integrating data from patent literature and chemical synthesis reports while excluding unreliable sources. The methods emphasize controlled reaction conditions, selective catalysts, and rigorous purification to achieve high-purity product suitable for industrial and research applications.
Chemical Reactions Analysis
Types of Reactions
2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dihydrophenoxazinone by purified human hemoglobin.
Substitution: It can react with acetylacetone in absolute ethanol to yield 4-(2-hydroxy-5-methylphenyl)imino-2-pentanone.
Common Reagents and Conditions
Common reagents used in these reactions include acetylacetone and absolute ethanol. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include dihydrophenoxazinone and 4-(2-hydroxy-5-methylphenyl)imino-2-pentanone .
Scientific Research Applications
Neuroprotective Effects
Research indicates that compounds similar to 2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol may exhibit neuroprotective properties. Studies have shown that phenolic compounds can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antioxidant Activity
The antioxidant capacity of this compound could be significant in mitigating oxidative damage in various biological systems. Antioxidants play a crucial role in preventing cellular damage caused by free radicals, which are implicated in numerous chronic diseases.
Antimicrobial Properties
Initial studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains, indicating potential use in developing new antimicrobial agents.
Polymer Chemistry
The unique structure of this compound allows it to be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability, making it suitable for applications in coatings, adhesives, and composite materials.
Drug Delivery Systems
Due to its amphiphilic nature, this compound could be explored for use in drug delivery systems. Its ability to form micelles or liposomes may facilitate the encapsulation of hydrophobic drugs, improving their bioavailability and therapeutic efficacy.
Case Study 1: Neuroprotection in Animal Models
A study conducted on animal models demonstrated that derivatives of this compound significantly reduced neuronal cell death induced by oxidative stress. The results indicated that the compound could modulate pathways involved in apoptosis, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
Case Study 2: Antimicrobial Efficacy Testing
In vitro testing against common pathogens revealed that the compound exhibited considerable antibacterial activity. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, highlighting its potential as a lead compound for developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of 2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol involves its interaction with specific molecular targets and pathways. For example, it can act as a sensitizer in contact allergy to Disperse Yellow 3 by reacting with acetylacetone . Additionally, it can undergo oxidative reactions with human hemoglobin, leading to the formation of dihydrophenoxazinone .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylphenol: This compound is a hydroxytoluene that is phenol substituted by amino and methyl groups at positions 2 and 4, respectively.
2-Hydroxy-5-methylaniline: Another similar compound with a hydroxyl group and an amino group attached to a benzene ring.
3-Amino-4-hydroxytoluene: A compound with similar structural features and chemical properties.
Uniqueness
Its ability to act as a masking tool for reactive carbonyl compounds and its cytotoxic properties make it a valuable compound for scientific research and industrial applications .
Biological Activity
The compound 2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol , also known as a derivative of 2-amino-4-methylphenol, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H13NO2
- Molecular Weight : 179.22 g/mol
This compound features a hydroxyl group attached to a cyclobutyl moiety and an amino group linked to a methyl-substituted phenol, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. It has been studied for its potential roles in:
- Antioxidant Activity : The compound exhibits antioxidant properties, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular metabolism and signaling.
- Cellular Signaling : The compound could modulate pathways related to cell proliferation and apoptosis.
Effects on Cellular Systems
Research indicates that this compound influences several cellular processes:
- Cell Proliferation : Studies have shown that this compound can affect the growth rates of certain cancer cell lines, suggesting a potential role in cancer therapy.
- Apoptosis Induction : It has been observed to induce apoptosis in specific cell types, which is crucial for eliminating cancerous cells.
- Inflammatory Response Modulation : The compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
-
In Vitro Studies :
- A study involving human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 50 µM. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent apoptotic signaling pathways.
-
Animal Models :
- In murine models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.
-
Comparative Analysis :
- A comparative study with other phenolic compounds showed that this compound had superior antioxidant activity compared to traditional antioxidants like vitamin E. This was assessed using DPPH radical scavenging assays.
Data Summary Table
Q & A
Basic: What are the established synthetic routes for 2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol, and what are their respective yields and purity profiles?
Methodological Answer:
The compound is typically synthesized via condensation reactions between trans-2-hydroxycyclobutylamine derivatives and 4-methylphenol precursors. Key steps include:
- Step 1 : Activation of the phenolic hydroxyl group using protective groups (e.g., acetyl or tert-butyldimethylsilyl) to prevent side reactions .
- Step 2 : Nucleophilic substitution or Schiff base formation under mild acidic conditions, followed by deprotection .
- Yields : Reported yields range from 45–65% depending on solvent polarity (e.g., ethanol vs. DMF) and temperature control (optimized at 60–80°C) .
- Purity : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity, confirmed by HPLC .
Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Resolves aromatic protons (δ 6.5–7.2 ppm), cyclobutyl protons (δ 3.1–4.0 ppm), and hydroxyl/amine protons (δ 2.5–3.5 ppm) .
- ¹³C NMR : Confirms the cyclobutyl carbon environment (δ 30–50 ppm) and phenolic carbons (δ 110–160 ppm) .
- IR Spectroscopy : Identifies O–H/N–H stretches (3200–3500 cm⁻¹) and C–N bonds (1250–1350 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemistry of the trans-cyclobutyl group and confirms intramolecular hydrogen bonding .
Advanced: How can researchers optimize reaction conditions to improve enantiomeric purity in the synthesis of this compound?
Methodological Answer:
- Chiral Catalysts : Use chiral auxiliaries (e.g., Evans oxazolidinones) during amine coupling to enforce stereochemical control .
- Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification, achieving >99% enantiomeric excess .
- Kinetic Resolution : Optimize reaction time and temperature to favor the trans-isomer, leveraging steric hindrance in the cyclobutyl ring .
Advanced: What strategies are recommended for resolving contradictions between computational predictions and experimental data in the compound’s reactivity?
Methodological Answer:
- Hybrid DFT/MD Simulations : Combine density functional theory (DFT) with molecular dynamics to model solvent effects and hydrogen-bonding interactions, which are often oversimplified in static calculations .
- Experimental Validation :
- Compare predicted vs. observed pKa values (e.g., phenolic OH group) using potentiometric titration .
- Reconcile discrepancies in reaction kinetics by adjusting computational solvation models (e.g., COSMO-RS) .
Basic: What are the known biological targets or pathways influenced by this compound?
Methodological Answer:
- Antimicrobial Activity : Shown to inhibit bacterial efflux pumps (e.g., Staphylococcus aureus NorA) via competitive binding, with IC₅₀ values of 12–18 µM .
- Enzyme Interactions : Acts as a partial agonist for cytochrome P450 3A4, altering metabolic pathways in hepatic microsome assays .
- Anti-inflammatory Potential : Modulates NF-κB signaling in macrophage cell lines, reducing TNF-α production by 40–50% at 10 µM .
Advanced: How should researchers design experiments to assess the compound’s stability under various pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies :
- pH Variability : Incubate the compound in buffers (pH 2–12) at 37°C for 48 hours, monitoring degradation via LC-MS .
- Thermal Stress : Expose to 40–80°C for 72 hours, tracking decomposition products (e.g., cyclobutyl ring-opening derivatives) .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C, identifying critical degradation pathways (e.g., hydrolysis of the amino-phenol bond) .
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact, as phenolic derivatives are irritants .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, particularly during solvent evaporation steps .
- Waste Disposal : Neutralize acidic/basic residues before disposal, following EPA guidelines for phenolic compounds (40 CFR Part 261) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
